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Compound of Interest

Compound Name: Ethyl 2-isothiocyanatopropanoate

Cat. No.: B1295437

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure, stereochemistry,
and physicochemical properties of Ethyl 2-isothiocyanatopropanoate. The information is
compiled from publicly available data and theoretical chemical principles, offering a
foundational understanding for its application in research and development.

Molecular Structure and Properties

Ethyl 2-isothiocyanatopropanoate is a chiral organic compound featuring an ethyl ester, a
propanoate backbone, and a reactive isothiocyanate functional group. The presence of these
distinct moieties imparts a unique combination of chemical reactivity and physical properties.

Physicochemical Data

A summary of the key physicochemical properties for Ethyl 2-isothiocyanatopropanoate is
presented in Table 1.
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Property Value Source

Molecular Formula CeHoaNO2S [NIST][1][2]
Molecular Weight 159.206 g/mol [NIST][1][2]

CAS Registry Number 39574-16-8 [NIST][1][2]

IUPAC Name ethyl 2- [Fisher Scientific][3]

isothiocyanatopropanoate

2-Isothiocyanato-propionic
Synonyms ) [NIST][1][2]
acid ethyl ester

InChl=1S/C6HINO2S/c1-3-9-
InChl [NIST][L][2]
6(8)5(2)7-4-10/h5H,3H2,1-2H3

ALIGYASQFZQQJX-

InChIKey UHEEEAGYSAN [NIST][1][2]
SMILES CCOC(=0)C(C)N=C=S [PubChem][4]
Stereochemistry

A critical feature of Ethyl 2-isothiocyanatopropanoate is the presence of a chiral center at the
second carbon atom (C2) of the propanoate chain. This chirality gives rise to two non-
superimposable mirror images, the (R)- and (S)-enantiomers. The specific stereocisomer can
significantly influence its biological activity and interaction with other chiral molecules, a crucial
consideration in drug design and development. The absolute configuration of a given sample
would need to be determined experimentally using techniques such as chiral chromatography
or polarimetry.

Caption: 2D representation of the molecular structure of Ethyl 2-isothiocyanatopropanoate,
highlighting the chiral center (C*).

Spectroscopic Data

Detailed experimental spectroscopic data for Ethyl 2-isothiocyanatopropanoate is limited in
publicly accessible literature. However, based on its functional groups, the expected
spectroscopic features can be predicted.
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Infrared (IR) Spectroscopy

The NIST Chemistry WebBook indicates the availability of a gas-phase IR spectrum for this
compound.[1][5] The spectrum is expected to show characteristic absorption bands for the key

functional groups:

Expected Wavenumber

Functional Group Description
(cm™)

Isothiocyanate (-N=C=S) 2000-2200 (strong, sharp) Asymmetric stretch

Ester Carbonyl (C=0) 1735-1750 (strong) Stretch

C-O Stretch (Ester) 1000-1300 (strong) Stretch

C-H Stretch (Alkyl) 2850-3000 Stretch

Mass Spectrometry

An electron ionization mass spectrum is available in the NIST database.[2][6] The
fragmentation pattern would likely involve the loss of the ethoxy group (-OCH2CHs), the ethyl
group (-CH2CHs), and cleavage of the propanoate chain. The molecular ion peak (M*) would

be expected at m/z = 159.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data was not found in the searched literature, a theoretical prediction
of the *H and 3C NMR spectra can be made based on the molecular structure.

1H NMR (Predicted):
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Chemical Shift Lo .
Protons Multiplicity Integration
(ppm)
-O-CHz-CHs (ethyl) ~1.2 Triplet 3H
-CH(NCS)-CHs
~1.5 Doublet 3H
(propanoate)
-O-CHz2-CHs (ethyl) ~4.1 Quartet 2H
-CH(NCS)-CHs
~4.3 Quartet 1H
(propanoate)
13C NMR (Predicted):
Carbon Atom Chemical Shift (ppm)
-O-CH2-CHs (ethyl) ~14
-CH(NCS)-CHs (propanoate) ~18
-O-CHz2-CHs (ethyl) ~61
-CH(NCS)-CHs (propanoate) ~60
-N=C=S (isothiocyanate) ~130
-C=0 (ester) ~170

Synthesis

A specific, detailed experimental protocol for the synthesis of Ethyl 2-
isothiocyanatopropanoate is not readily available in the reviewed literature. However, a
general and plausible synthetic approach would involve the reaction of ethyl 2-
aminopropanoate (the ethyl ester of alanine) with a thiocarbonylating agent. A common reagent
for this transformation is thiophosgene (CSCL).

The proposed synthesis workflow is as follows:
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+ Thiophosgene (CSClz)
in an inert solvent
(e.g., Dichloromethane)
+ Base (e.g., Triethylamine)

Ethyl 2-aminopropanoate Reaction Formation

(Alanine ethyl ester)

. . Isolation Aqueous workup and purification
Eivizgselliccvanzlononancate (e.g., distillation or chromatography)

Click to download full resolution via product page
Caption: Proposed synthetic workflow for Ethyl 2-isothiocyanatopropanoate.

This reaction should be carried out under anhydrous conditions in an inert solvent, such as
dichloromethane, and in the presence of a base, like triethylamine, to neutralize the HCI
byproduct. The reaction progress would typically be monitored by techniques like thin-layer
chromatography (TLC) or gas chromatography (GC). Upon completion, the product would be
isolated and purified using standard laboratory procedures such as extraction, washing, drying,
and distillation or column chromatography.

Conclusion

Ethyl 2-isothiocyanatopropanoate is a chiral molecule with potential applications as a
building block in organic synthesis, particularly in the development of novel pharmaceuticals
and agrochemicals. This guide provides a summary of its known properties and a theoretical
framework for its spectroscopic characterization and synthesis. Further experimental
investigation is required to fully elucidate its chemical and biological properties, especially
concerning the distinct activities of its (R)- and (S)-enantiomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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stereochemistry-of-ethyl-2-isothiocyanatopropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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